molecular formula C8H15NO3 B116119 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid CAS No. 142893-66-1

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid

Cat. No. B116119
CAS RN: 142893-66-1
M. Wt: 173.21 g/mol
InChI Key: WKUYTGRCKMDKDV-KNVOCYPGSA-N
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Description

“2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known by several synonyms .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a total synthesis of a glandular secretion of the Civet Cat was achieved using tri-O-acetyl-D-glucal, a cheap and commercially available chiral building block . Another study reported a route to produce acetic acid from CO2, methanol, and H2, efficiently promoted by a Ru–Rh bimetallic catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Role in Catalytic Asymmetric Reactions

Chiral C2-symmetric NCN ligand with a morpholine derivative has been synthesized, leading to the formation of Pt(II)/Pd(II) pincer complexes. These complexes, particularly the Pt(II) complex, showed promising results as asymmetric catalysts in aldol and silylcyanation reactions, indicating the potential of morpholine derivatives in enhancing asymmetric catalysis (Yoon et al., 2006).

Contributions in Antitubercular and Antifungal Activities

Novel compounds involving the morpholine moiety demonstrated significant antitubercular and antifungal activities, suggesting the importance of these derivatives in developing new pharmacological treatments (Syed, Ramappa, & Alegaon, 2013).

Synthesis of Hexahydroindoles and Isoquinolinones

Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, when reacted with amines and further processed, lead to the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones. This study showcases the role of morpholine derivatives in creating intricate and pharmacologically significant structures (Juma et al., 2009).

Inhibitory Properties Against Enzymes

Morpholine-derived Mannich bases showed inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, indicating the potential of these compounds in treating diseases related to enzyme dysfunction (Boy et al., 2020).

Development of Fluorophore for Biomedical Analysis

6-Methoxy-4-quinolone, a derivative from morpholine-structured compounds, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, showing great promise for applications in biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYTGRCKMDKDV-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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